molecular formula C18H15AgIP+ B14592018 Iodo(triphenyl)phosphanium;silver CAS No. 61026-08-2

Iodo(triphenyl)phosphanium;silver

Cat. No.: B14592018
CAS No.: 61026-08-2
M. Wt: 497.1 g/mol
InChI Key: XNAPSOFBUVGVFZ-UHFFFAOYSA-N
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Description

Iodo(triphenyl)phosphanium;silver is a coordination compound comprising a silver ion coordinated to an iodo(triphenyl)phosphanium cation. These compounds are characterized by a positively charged phosphorus center bonded to three phenyl groups and an alkyl/aryl substituent, paired with an iodide counterion . Such phosphonium salts are pivotal in organic synthesis, catalysis, and biomedical applications due to their stability and reactivity .

Properties

CAS No.

61026-08-2

Molecular Formula

C18H15AgIP+

Molecular Weight

497.1 g/mol

IUPAC Name

iodo(triphenyl)phosphanium;silver

InChI

InChI=1S/C18H15IP.Ag/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h1-15H;/q+1;

InChI Key

XNAPSOFBUVGVFZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)I.[Ag]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of iodo(triphenyl)phosphanium;silver typically involves the reaction of triphenylphosphine with iodine to form iodo(triphenyl)phosphanium iodide. This intermediate is then reacted with a silver salt, such as silver nitrate, to yield this compound .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Iodo(triphenyl)phosphanium;silver undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines .

Major Products

The major products formed from these reactions include triphenylphosphine oxide, triphenylphosphine, and various substituted triphenylphosphine derivatives .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular properties of iodo(triphenyl)phosphanium derivatives and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Melting Point (°C) Key References
Cyclohexyltriphenylphosphonium iodide C₂₄H₂₆IP 472.35 Cyclohexyl N/A
Ethyltriphenylphosphonium iodide C₂₀H₂₀IP 418.26 Ethyl 170
Methyltriphenylphosphonium iodide C₁₉H₁₈IP 388.23 Methyl N/A
Allyltriphenylphosphonium chloride C₂₁H₂₀ClP 338.81 Allyl 227–229
2-Pyridinyltriphenylphosphonium iodide C₂₃H₂₀INP 483.29 2-Pyridinyl 287.6

Key Observations :

  • Smaller groups (e.g., methyl, ethyl) enhance solubility in polar solvents .
  • Counterion Impact : Iodide salts generally exhibit higher solubility in organic solvents compared to chloride analogs, facilitating their use in nucleophilic substitutions .

Critical Insights :

  • Biomedical Imaging : Radioiodinated phosphonium salts (e.g., [(E)-1-[¹²³I]Iodo-1-penten-5-yl]triphenylphosphonium iodide) show superior myocardial uptake compared to ⁹⁹mTc-sestamibi, attributed to their lipophilicity and mitochondrial targeting .
  • Reaction Efficiency : Allyltriphenylphosphonium chloride achieves higher Wittig reaction yields (up to 90%) compared to tosylate intermediates (22–38%), as iodide enhances leaving-group ability .

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